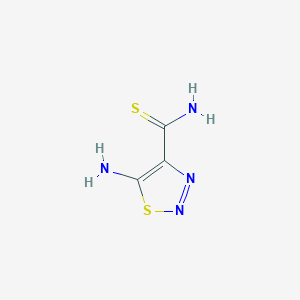

1,2,3-Thiadiazole-4-carbothioamide, 5-amino-

Descripción general

Descripción

The 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, establishing it as a pharmacologically significant scaffold .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) .Molecular Structure Analysis

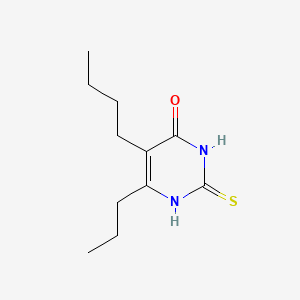

The molecular formula of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is C3H3N3OS . It has a molecular weight of 129.14 g/mol . The InChI code is 1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- include a molecular weight of 129.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 97.1 Ų .Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Pharmacological Activities

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- and its derivatives, as part of the broader family of heterocyclic compounds, have been the subject of extensive research due to their wide range of pharmacological activities. These compounds are recognized for their diverse biological activities, which stem from the presence of the toxophoric N2C2S moiety. This structural feature contributes to the compounds' unique pharmacological profile, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The significance of these compounds in drug discovery is highlighted by their potential to serve as hybrid molecules, combining different pharmacological properties into a single molecular framework, leading to compounds with intriguing biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Synthesis and Biological Significance

The synthesis and biological significance of 1,2,3-thiadiazole derivatives, including 1,2,3-thiadiazole-4-carbothioamide, 5-amino-, have been extensively reviewed, focusing on various synthetic methods and their pharmacological implications. These compounds are primarily synthesized through cyclization reactions of thiosemicarbazone under different conditions, revealing their importance in pharmaceutical research due to their activity against various microbial strains (Yusuf & Jain, 2014).

Analgesic and Anti-inflammatory Potential

Research into heterocyclic systems incorporating triazole and thiadiazole fragments, such as 1,2,3-thiadiazole-4-carbothioamide, 5-amino-, has shown these compounds to possess a broad spectrum of biological activities. Notably, their analgesic and anti-inflammatory properties have been the focus of many studies, aiming to optimize and design molecules with enhanced drug-like characteristics and understanding their mechanism of action. Such investigations contribute to the development of new analgesic and/or anti-inflammatory agents with high selectivity, low toxicity, and efficacy comparable to standard drugs (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Thiadiazole Chemistry and Biological Activities

The chemistry of thiadiazoles, including 1,2,3-thiadiazole-4-carbothioamide, 5-amino-, encompasses a significant portion of heterocyclic compound research due to their wide-ranging applications in organic synthesis, pharmaceuticals, and biological fields. These compounds serve various roles, such as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of thiadiazole chemistry's applications, coupled with ongoing global research, underscores the potential of thiadiazole compounds in developing safer and more efficacious therapeutic agents (Asif, 2016).

Safety And Hazards

While specific safety and hazard information for 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is not available, it’s important to note that thiadiazole derivatives have been used in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Therefore, their safety and hazards would likely depend on the specific derivative and its intended use.

Direcciones Futuras

Thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carbothioamide, 5-amino-, continue to be a focus of research due to their broad types of biological activity . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for specific applications .

Propiedades

IUPAC Name |

5-aminothiadiazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSUFSWYJXYZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454563 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

CAS RN |

100097-66-3 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

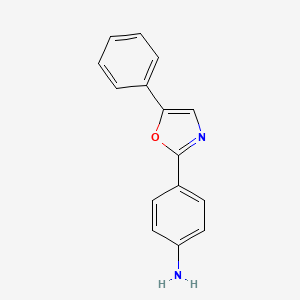

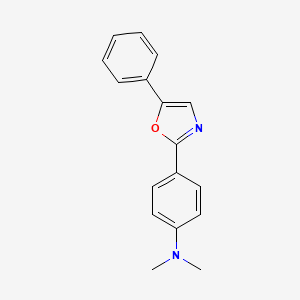

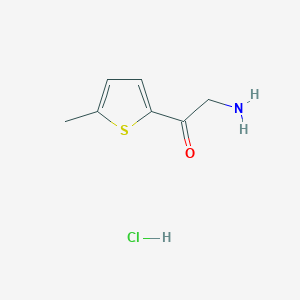

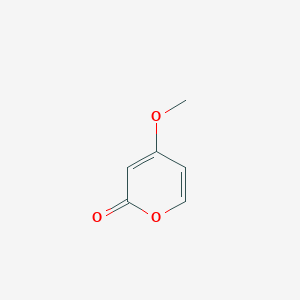

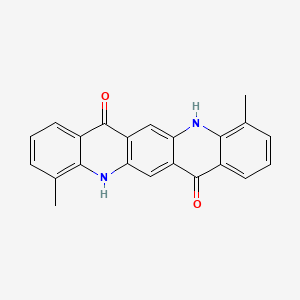

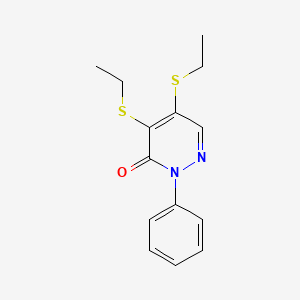

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylthieno[2,3-b]pyridine](/img/structure/B3044398.png)

![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)

![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)